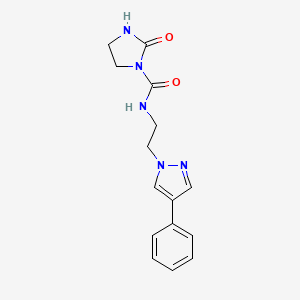
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a tert-butyl group, a phenyl group, an oxadiazole ring, a thioether group, and a piperidine ring. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure . The phenyl group is a common aromatic ring in organic chemistry. The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms. The thioether group contains a sulfur atom connected to two alkyl or aryl groups. The piperidine ring is a common structural element in many pharmaceuticals and alkaloids.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group could be introduced using a Friedel-Crafts alkylation . The oxadiazole ring could be synthesized using a variety of methods, including cyclodehydration or from the corresponding hydrazide . The thioether group could be introduced using a nucleophilic substitution reaction. The piperidine ring could be synthesized using a variety of methods, including the reduction of a pyridine ring .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of several different functional groups. For example, the tert-butyl group could undergo oxidation to form a carboxylic acid . The phenyl group could undergo electrophilic aromatic substitution. The oxadiazole ring could undergo reactions at the nitrogen atoms. The thioether group could be oxidized to a sulfoxide or sulfone. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related compounds often involves the annulation of certain hydrazides with other organic compounds in the presence of catalysts, resulting in compounds with moderate to excellent fungicidal activities. For example, compounds synthesized by Mao, Song, and Shi (2013) displayed significant inhibition against certain fungi at specific concentrations, indicating the potential agricultural applications of these compounds Mao, H., Song, H., & Shi, D.-Q. (2013). Synthesis and Fungicidal Activity of 5‐Aryl‐1‐(aryloxyacetyl)‐3‐(tert‐butyl or phenyl)‐4‐(1H‐1,2,4‐triazol‐1‐yl)‐4,5‐dihydropyrazole. Journal of Heterocyclic Chemistry, 50(1), 216-219.
The structural characterization of these compounds is crucial for understanding their reactivity and potential applications. Crystal structure studies and computational methods like density functional theory (DFT) calculations can provide insights into the reactive sites and the nature of molecular interactions within these compounds. For instance, Kumara et al. (2017) conducted such studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing the importance of intermolecular hydrogen bonds and π–π stacking interactions in the crystal packing Kumara, K., Harish, K., Shivalingegowda, N., Tandon, H. C., Mohana, K., & Lokanath, N. K. (2017). Crystal structure studies, Hirshfeld surface analysis and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Chemical Data Collections, 40-58.
Biological Activities
Compounds containing the 1,3,4-oxadiazole moiety often exhibit a range of biological activities. For instance, Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated them against Gram-negative and Gram-positive bacteria, showing moderate to significant antibacterial activity Khalid, H., Aziz‐ur‐Rehman, Abbasi, M., Malik, A., Rasool, S., Nafeesa, K., Ahmad, I., & Afzal, S. (2016). Synthesis, spectral analysis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. Journal of Saudi Chemical Society, 20.
Propiedades
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-19(2,3)15-9-7-14(8-10-15)17-20-21-18(24-17)25-13-16(23)22-11-5-4-6-12-22/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVOSQBXWGRSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-(Tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

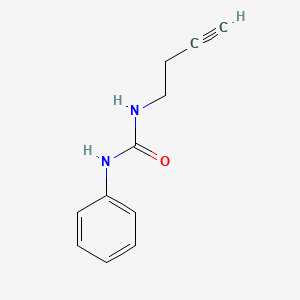
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)
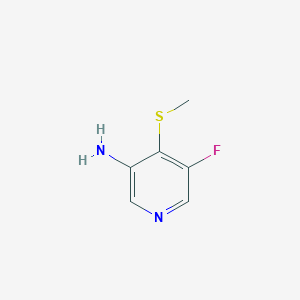
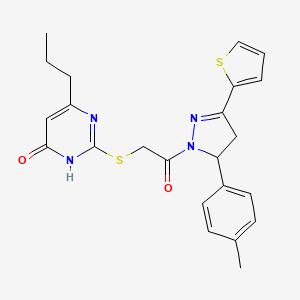
![N-[(4-methoxyphenyl)methyl]-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide](/img/structure/B2413992.png)
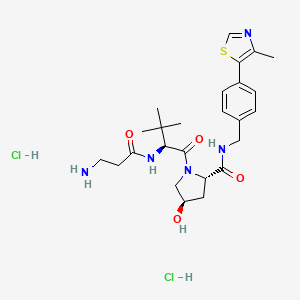
![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)
![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)
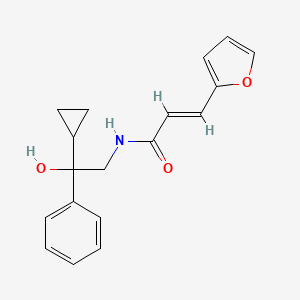
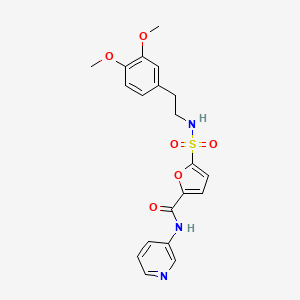
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2414001.png)
